4-Amino-1-methyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-Amino-1-methyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with amino, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of hydrazine derivatives with diketones. One common method is the reaction of 1,3-diketones with hydrazine hydrate under acidic or basic conditions. For example, the reaction of acetylacetone with hydrazine hydrate can yield substituted pyrazolones .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic reagents can be employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups onto the pyrazolone ring.
Scientific Research Applications
4-Amino-1-methyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: Research has explored its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Industry: It is used in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing processes such as inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its use as an anti-inflammatory and analgesic agent.
4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one:
Uniqueness
4-Amino-1-methyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
52744-73-7 |
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Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-amino-1-methyl-2,5-diphenylpyrazol-3-one |
InChI |
InChI=1S/C16H15N3O/c1-18-15(12-8-4-2-5-9-12)14(17)16(20)19(18)13-10-6-3-7-11-13/h2-11H,17H2,1H3 |
InChI Key |
PIEGCAANGLPJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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